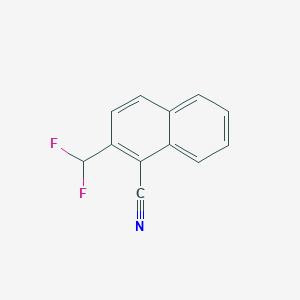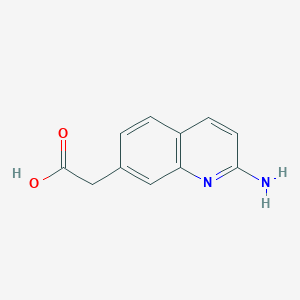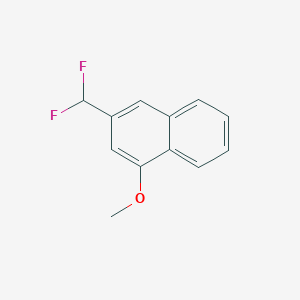
2-(Difluoromethyl)-4-methoxynaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)-4-methoxynaphthalene: is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a difluoromethyl group (-CF₂H) and a methoxy group (-OCH₃) attached to the naphthalene ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of naphthalene derivatives using difluoromethylating agents such as TMS-CF₂H (trimethylsilyl difluoromethyl) under specific reaction conditions . The reaction is usually carried out in the presence of a base and a suitable solvent, such as methanol, to facilitate the nucleophilic transfer of the difluoromethyl group.
Industrial Production Methods: Industrial production of 2-(Difluoromethyl)-4-methoxynaphthalene may involve large-scale difluoromethylation processes using metal-based catalysts to transfer the CF₂H group to the naphthalene ring . These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions: 2-(Difluoromethyl)-4-methoxynaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 2-(methyl)-4-methoxynaphthalene.
Substitution: Formation of various substituted naphthalene derivatives.
科学的研究の応用
2-(Difluoromethyl)-4-methoxynaphthalene has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug discovery and development, particularly in designing molecules with improved pharmacokinetic properties.
作用機序
The mechanism of action of 2-(Difluoromethyl)-4-methoxynaphthalene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins . The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
類似化合物との比較
2-(Trifluoromethyl)-4-methoxynaphthalene: Contains a trifluoromethyl group (-CF₃) instead of a difluoromethyl group.
2-(Monofluoromethyl)-4-methoxynaphthalene: Contains a monofluoromethyl group (-CH₂F) instead of a difluoromethyl group.
4-Methoxy-1-naphthaldehyde: Contains an aldehyde group (-CHO) instead of a difluoromethyl group.
Comparison:
特性
分子式 |
C12H10F2O |
|---|---|
分子量 |
208.20 g/mol |
IUPAC名 |
3-(difluoromethyl)-1-methoxynaphthalene |
InChI |
InChI=1S/C12H10F2O/c1-15-11-7-9(12(13)14)6-8-4-2-3-5-10(8)11/h2-7,12H,1H3 |
InChIキー |
NLBWYUSYQCDTBV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC2=CC=CC=C21)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Ethyl-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11896023.png)
![1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B11896029.png)

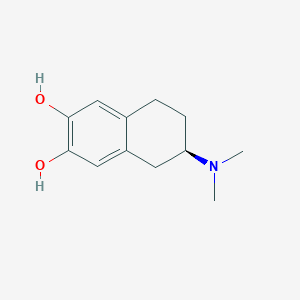

![1-[3-(Trimethoxysilyl)propyl]aziridine](/img/structure/B11896041.png)
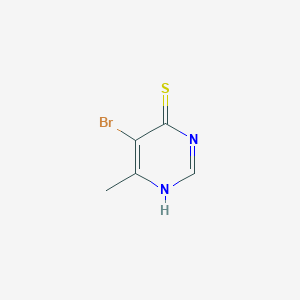
![1-(4-Hydroxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11896048.png)

